methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate
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Overview
Description
Methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate is a complex organic compound that features a benzoate ester linked to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate typically involves the reaction of 3-ethyl-5-methyl-4-isoxazolecarboxylic acid with 3-amino-4-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by esterification with methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the carbonyl carbon, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. The compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid
Uniqueness
Methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate is unique due to its specific substitution pattern on the benzoate and isoxazole rings, which imparts distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research applications.
Properties
IUPAC Name |
methyl 3-[(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-5-12-14(10(3)22-18-12)15(19)17-13-8-11(16(20)21-4)7-6-9(13)2/h6-8H,5H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWUGYBNVWIUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=CC(=C2)C(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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